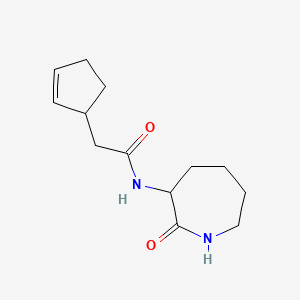
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide, also known as DMAB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.
作用机制
The mechanism of action of 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves its interaction with various biological targets, such as dopamine transporters, G protein-coupled receptors, and ion channels. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to act as a selective inhibitor of the dopamine transporter, which is a protein involved in regulating dopamine levels in the brain. By inhibiting the dopamine transporter, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide increases the levels of dopamine in the brain, which can have various effects on behavior and cognition.
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been found to interact with various G protein-coupled receptors, such as the serotonin receptor and the adenosine receptor. By interacting with these receptors, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide can modulate various physiological processes, such as neurotransmitter release and vasodilation. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been found to interact with ion channels, such as the voltage-gated potassium channel, which can affect the excitability of neurons.
Biochemical and Physiological Effects:
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to have various biochemical and physiological effects, depending on the biological target it interacts with. In the brain, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to increase the levels of dopamine, which can affect behavior and cognition. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been found to modulate the release of other neurotransmitters, such as serotonin and norepinephrine.
Outside of the brain, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to modulate various physiological processes, such as vasodilation and platelet aggregation. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
实验室实验的优点和局限性
One advantage of using 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its selectivity for certain biological targets, such as the dopamine transporter. This makes 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide a useful tool for studying the role of dopamine in various neurological disorders. Another advantage of using 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide is its potential applications in drug discovery, as it has been found to interact with various biological targets.
One limitation of using 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide in lab experiments is its potential toxicity, as it has been found to induce apoptosis in cancer cells. Another limitation is its selectivity for certain biological targets, as this may limit its usefulness in studying other physiological processes.
未来方向
There are many future directions for the study of 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. One possible direction is the development of novel anticancer drugs based on the structure of 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide. Another direction is the study of the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide could also be used to study the role of other neurotransmitters and physiological processes, such as vasodilation and platelet aggregation. Finally, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide could be used as a tool for drug discovery, as it has been found to interact with various biological targets.
合成方法
The synthesis of 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide involves the reaction between 3-aminobenzamide and N-methyl-4-piperidone in the presence of dimethylamine. The reaction results in the formation of 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide as a white crystalline solid with a melting point of 150-152°C. This synthesis method has been reported in various research articles and has been found to be efficient and reproducible.
科学研究应用
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to act as a selective inhibitor of the dopamine transporter, which is a protein involved in regulating dopamine levels in the brain. This makes 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and schizophrenia.
In cancer research, 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This makes 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide a potential candidate for the development of novel anticancer drugs. 3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide has also been studied for its potential applications in drug discovery, as it has been found to interact with various biological targets, such as G protein-coupled receptors and ion channels.
属性
IUPAC Name |
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-17(2)15-7-5-6-13(12-15)16(20)19(4)14-8-10-18(3)11-9-14/h5-7,12,14H,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFJYWPFWYNTOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C(=O)C2=CC(=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-methyl-N-(1-methylpiperidin-4-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)

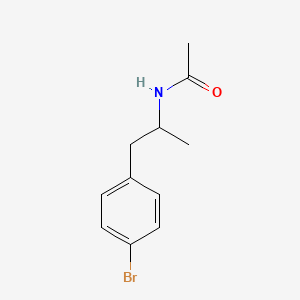
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
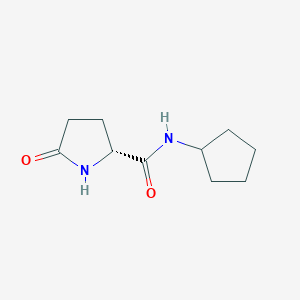

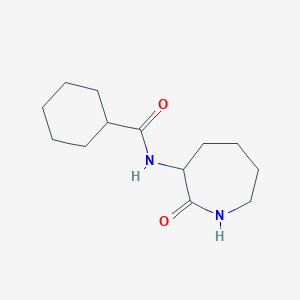



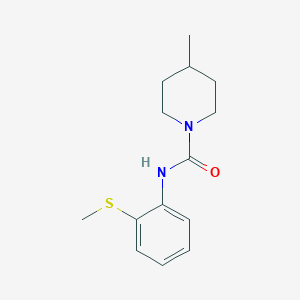
![N-[(5-methylthiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7513033.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7513039.png)
